

solubility of 4-[(trimethylsilyl)oxy]benzaldehyde

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Compound of Interest

Compound Name: 4-[(trimethylsilyl)oxy]benzaldehyde

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Physicochemical Profile and Structural Context

Before delving into solubility, it is essential to understand the fundamental properties of 4-[(trimethylsilyl)oxy]benzaldehyde. The molecule is, in essence, 4-hydroxybenzaldehyde with its phenolic hydroxyl group protected by a trimethylsilyl (TMS) ether. This structural modification dramatically alters its physicochemical properties, shifting it from a polar, protic compound to a significantly more nonpolar, aprotic entity.

Table 1: Physicochemical Properties of 4-[(trimethylsilyl)oxy]benzaldehyde

Property	Value	Source(s)
Molecular Formula	C₁₀H₁₄O₂Si	[1]
Molecular Weight	194.30 g/mol	[1] [2]
Appearance	Transparent to light yellow liquid or powder	[1] [3]
Boiling Point	124 °C at 13 torr	[1] [3]
Density	~1.002 g/cm ³	[1]
logP (Octanol/Water)	2.713 (Calculated)	[4]

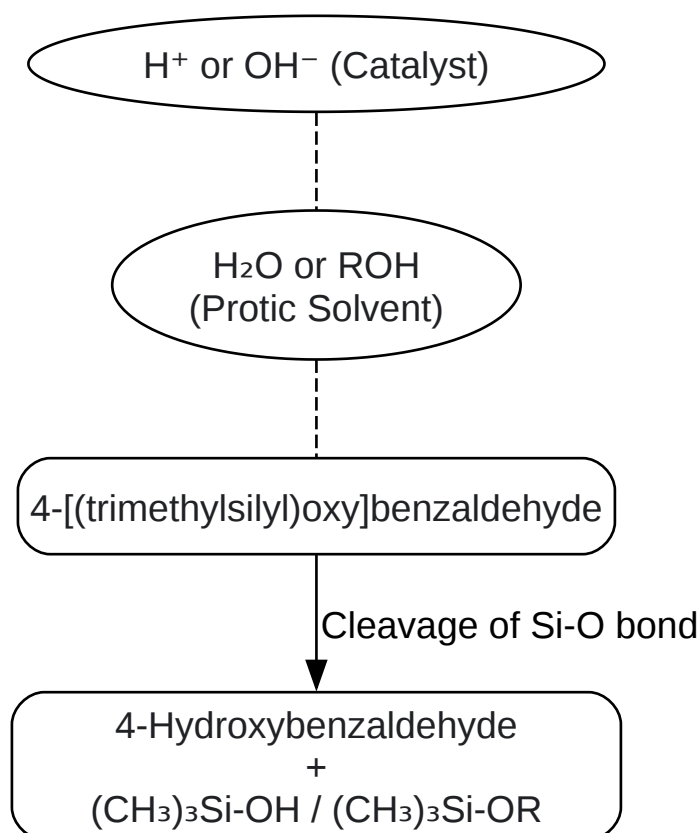
| Water Solubility | log₁₀WS = -0.72 (Calculated, mol/L) [\[4\]](#) |

The calculated octanol/water partition coefficient (logP) of 2.713 indicates a strong preference for lipophilic (nonpolar) environments over aqueous (polar) ones, which is a primary indicator of its general solubility profile.[4]

The Critical Role of Chemical Stability in Solubility Assessment

A core principle that must be understood is the chemical lability of the silyl ether bond (Si-O-Ar). This bond is susceptible to cleavage by nucleophiles, particularly under protic or acidic/basic conditions. Therefore, when assessing solubility in certain solvents, one might observe the compound "dissolving," when in fact, a chemical reaction is occurring.

Mechanism of Hydrolysis: In protic solvents like water or alcohols (ROH), the TMS ether can undergo hydrolysis or alcoholysis to regenerate 4-hydroxybenzaldehyde and produce hexamethyldisiloxane or a trimethylsilyl alkyl ether, respectively. This process is accelerated by trace amounts of acid or base.



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Caption: Hydrolysis/Alcoholysis of the TMS Ether Bond.

This reactivity means that for applications requiring the intact molecule, protic solvents are generally unsuitable. Any solubility data in such solvents should be interpreted with caution, as it may reflect the solubility of the reaction products rather than the parent compound.

Theoretical Solubility Profile Based on Molecular Structure

The principle of "like dissolves like" provides a robust framework for predicting solubility.^[5] The structure of **4-[(trimethylsilyl)oxy]benzaldehyde** contains three key regions influencing its interactions with solvents:

- **Trimethylsilyl (TMS) Group:** This bulky, nonpolar group, composed of a silicon atom and three methyl groups, imparts significant nonpolar, lipophilic character.
- **Benzene Ring:** The aromatic ring is also predominantly nonpolar and capable of van der Waals interactions.
- **Carbonyl (C=O) and Ether (Si-O-Ar) Groups:** These are the polar components of the molecule. The oxygen atoms have lone pairs that can act as hydrogen bond acceptors.^[1]

This combination suggests that the compound will be most soluble in solvents that are either nonpolar or moderately polar and aprotic. It can interact with these solvents through dipole-dipole and van der Waals forces. Its ability to dissolve in highly polar solvents is limited by the large nonpolar regions, and its stability in protic solvents is compromised by potential reactivity.

Experimental Protocols for Solubility Determination

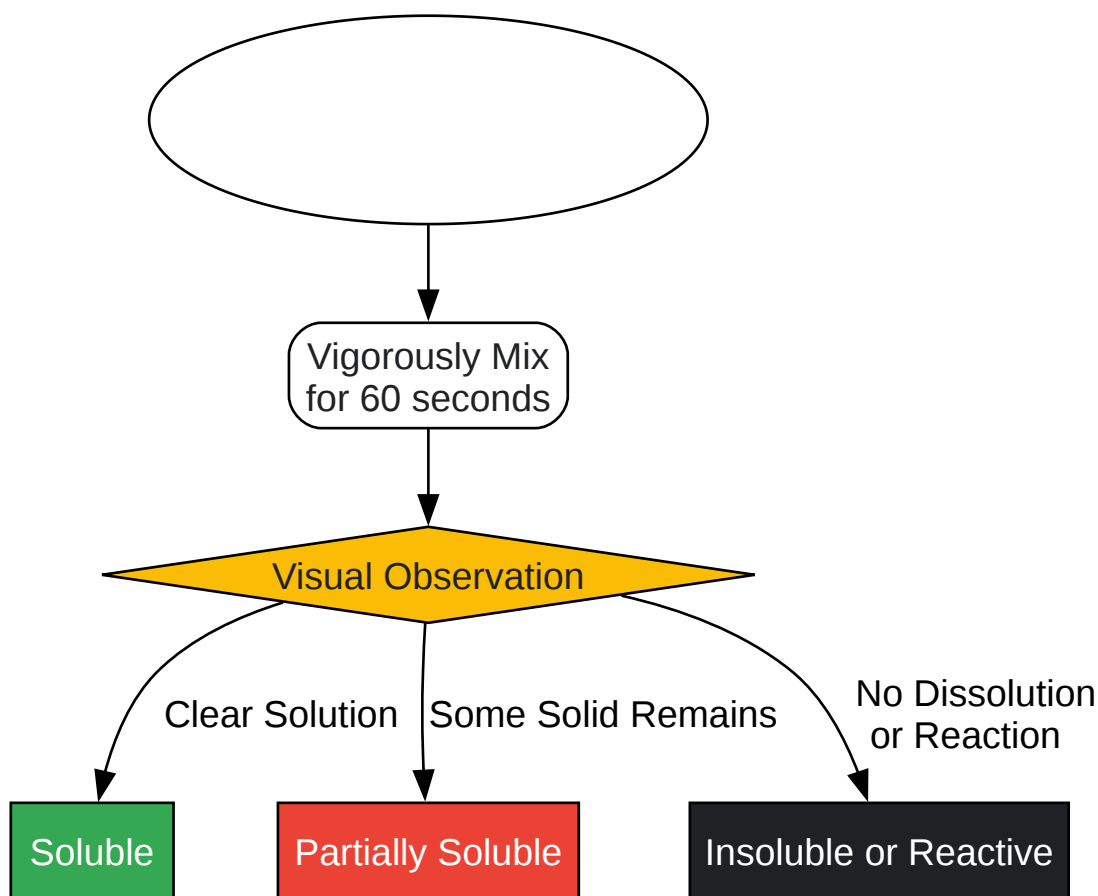
To ensure reliable and reproducible results, a systematic approach to solubility testing is required. The following protocols are designed to provide both a rapid qualitative assessment and a more precise quantitative measurement.

Protocol for Qualitative Solubility Assessment

This method allows for a quick determination of solubility in a range of common laboratory solvents.^{[6][7]}

Methodology:

- Preparation: Dispense approximately 25 mg of **4-[(trimethylsilyl)oxy]benzaldehyde** into a series of clean, dry test tubes.
- Solvent Addition: To each tube, add 0.75 mL of a single test solvent. Solvents should span the full polarity range (see Table 2).
- Mixing: Vigorously agitate each tube for 60 seconds at ambient temperature.
- Observation: Visually inspect each tube for undissolved solute.
- Classification:
 - Soluble: The solute completely dissolves, leaving a clear solution.
 - Partially Soluble: A significant portion of the solute dissolves, but some solid remains.
 - Insoluble/Reactive: The majority of the solute does not dissolve, or a change (e.g., color change, precipitation of a new material) indicates a reaction.



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Caption: Workflow for Qualitative Solubility Testing.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a precise measure of solubility in a given aprotic solvent at a specified temperature. It is crucial to use anhydrous solvents to prevent hydrolysis.

Methodology:

- System Preparation: Add an excess amount of **4-[(trimethylsilyl)oxy]benzaldehyde** to a known volume (e.g., 5.0 mL) of a selected anhydrous aprotic solvent in a sealed vial.
- Equilibration: Place the vial in a temperature-controlled shaker bath (e.g., at 25 °C) and agitate for 24 hours to ensure the solution reaches saturation equilibrium.

- **Phase Separation:** After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.
- **Sample Collection:** Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Transfer it to a pre-weighed, dry vial.
- **Solvent Evaporation:** Remove the solvent from the sample vial under a stream of inert gas (e.g., nitrogen) or by using a rotary evaporator.
- **Drying and Weighing:** Dry the vial containing the non-volatile solute under high vacuum to a constant weight.
- **Calculation:** Calculate the solubility (in g/L or mg/mL) by dividing the mass of the dried residue by the volume of the supernatant collected.

Summary of Expected Solubility Profile

Based on theoretical principles and data from related compounds, the following table summarizes the expected solubility behavior of **4-[(trimethylsilyl)oxy]benzaldehyde**.

Table 2: Predicted Solubility and Stability in Common Laboratory Solvents

Solvent	Class	Predicted Solubility	Remarks & Stability Considerations
Hexane / Heptane	Nonpolar Aprotic	Soluble	Good stability. Ideal for nonpolar chromatography.
Toluene	Aromatic Aprotic	Soluble	Good stability.
Diethyl Ether	Polar Aprotic	Soluble	Good stability. Prone to peroxide formation upon storage.
Dichloromethane (DCM)	Polar Aprotic	Soluble	Good stability. Common solvent for reactions and purification.[8]
Tetrahydrofuran (THF)	Polar Aprotic	Soluble	Good stability.
Ethyl Acetate	Polar Aprotic	Soluble	Good stability. Common solvent for extraction and chromatography.[9]
Acetone	Polar Aprotic	Soluble	Generally stable, but may contain trace water.
Acetonitrile	Polar Aprotic	Soluble	Generally stable, but may contain trace water.
N,N-Dimethylformamide (DMF)	Polar Aprotic	Soluble	Good stability. High boiling point can complicate removal.[8]
Methanol / Ethanol	Polar Protic	Sparingly Soluble	High Risk of Reaction. TMS group is readily cleaved (alcoholysis). Not recommended for

Solvent	Class	Predicted Solubility	Remarks & Stability Considerations
			storage or non-reactive processes.

| Water | Polar Protic | Insoluble | High Risk of Reaction. TMS group is readily cleaved (hydrolysis). The compound is unstable in aqueous environments.[4] |

Conclusion and Recommendations

4-[(trimethylsilyl)oxy]benzaldehyde is a predominantly nonpolar compound, exhibiting excellent solubility in a wide array of nonpolar and polar aprotic organic solvents. Its utility in synthetic chemistry is directly tied to this solubility profile, which allows for its use in common reaction, extraction, and purification solvents such as hexanes, dichloromethane, ethyl acetate, and THF.

The most critical consideration for any professional handling this compound is the inherent instability of the trimethylsilyl ether linkage in the presence of protic species. Contact with water, alcohols, or even trace acids and bases can lead to rapid cleavage of the protecting group.

Key Recommendations:

- **Solvent Choice:** For dissolving and reacting the compound while preserving its structure, strictly use anhydrous aprotic solvents.
- **Purification:** Column chromatography is effectively performed using nonpolar to moderately polar solvent systems, such as hexane/ethyl acetate mixtures.[9]
- **Avoidance:** Protic solvents (water, methanol, ethanol) should be avoided unless the desired outcome is the deprotection of the phenolic hydroxyl group.

By adhering to these principles, researchers can effectively leverage the solubility properties of **4-[(trimethylsilyl)oxy]benzaldehyde** to achieve reliable and successful outcomes in their synthetic endeavors.

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